Cas no 1797077-12-3 (1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea)

1-[2-(4-Methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea is a synthetic organic compound featuring a urea core linked to a methoxyphenylethyl group and a phenyl-substituted 1,2,4-oxadiazole moiety with a thiophene ring. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its heterocyclic components. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the thiophene and methoxyphenyl groups may contribute to binding affinity in biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound is typically used in research settings for investigating pharmacological or biochemical interactions.
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea structure
1797077-12-3 structure
Product name:1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
CAS No:1797077-12-3
MF:C23H22N4O3S
Molecular Weight:434.510783672333
CID:5369754

1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea 化学的及び物理的性質

名前と識別子

    • 1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
    • 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
    • インチ: 1S/C23H22N4O3S/c1-29-18-10-8-16(9-11-18)12-13-24-23(28)25-19-6-3-2-5-17(19)15-21-26-22(27-30-21)20-7-4-14-31-20/h2-11,14H,12-13,15H2,1H3,(H2,24,25,28)
    • InChIKey: OSIBLKZTMACWJA-UHFFFAOYSA-N
    • SMILES: N(CCC1=CC=C(OC)C=C1)C(NC1=CC=CC=C1CC1ON=C(C2SC=CC=2)N=1)=O

1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6372-2610-5mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
5mg
$69.0 2023-09-09
Life Chemicals
F6372-2610-25mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
25mg
$109.0 2023-09-09
Life Chemicals
F6372-2610-2mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
2mg
$59.0 2023-09-09
Life Chemicals
F6372-2610-20μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6372-2610-3mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
3mg
$63.0 2023-09-09
Life Chemicals
F6372-2610-10μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6372-2610-10mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
10mg
$79.0 2023-09-09
Life Chemicals
F6372-2610-15mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
15mg
$89.0 2023-09-09
Life Chemicals
F6372-2610-5μmol
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6372-2610-40mg
1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea
1797077-12-3
40mg
$140.0 2023-09-09

1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea 関連文献

1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)ureaに関する追加情報

Comprehensive Analysis of 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea (CAS 1797077-12-3)

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea, identified by CAS 1797077-12-3, represents a sophisticated urea derivative with a unique structural framework. This molecule integrates a thiophene-oxadiazole hybrid scaffold, which is increasingly recognized for its potential in medicinal chemistry and drug discovery. Researchers are particularly interested in its structure-activity relationship (SAR), as the presence of both 4-methoxyphenyl and thiophene moieties may contribute to enhanced bioavailability and target selectivity.

In recent years, the demand for heterocyclic compounds like this urea derivative has surged, driven by their applications in kinase inhibition and GPCR modulation. A growing body of literature suggests that such compounds could address unmet needs in neurodegenerative diseases and metabolic disorders, topics frequently searched in academic databases and AI-driven research tools. The oxadiazole ring, a key feature of this molecule, is known for its hydrogen-bonding capacity, making it a valuable fragment in fragment-based drug design (FBDD).

From a synthetic chemistry perspective, the preparation of CAS 1797077-12-3 involves multi-step organic transformations, including amide coupling and cyclization reactions. Its logP and polar surface area (PSA) values, calculated using computational models, indicate moderate lipophilicity, which aligns with current trends favoring balanced pharmacokinetic profiles. This characteristic is often highlighted in drug-likeness discussions on platforms like PubChem and Reaxys.

The thiophene component of this compound is particularly noteworthy, as it frequently appears in FDA-approved drugs due to its metabolic stability. Combined with the urea linkage, which is prevalent in enzyme inhibitors, this molecule exemplifies modern scaffold-hopping strategies. These strategies are a hot topic in cheminformatics forums and patent analyses, where researchers seek to optimize lead compounds for clinical trials.

Ongoing studies explore the electrophilic properties of the oxadiazole ring in CAS 1797077-12-3, which may enable covalent binding to biological targets. This mechanism is gaining traction in cancer therapeutics, a field with high Google Scholar search volumes. Additionally, the compound’s aryl-urea segment aligns with molecular docking studies targeting protein-protein interactions (PPIs), a frontier in precision medicine.

In summary, 1-[2-(4-methoxyphenyl)ethyl]-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea (CAS 1797077-12-3) embodies the convergence of medicinal chemistry and computational biology. Its design reflects contemporary priorities in drug development, such as polypharmacology and targeted delivery, making it a compelling subject for further investigation in peer-reviewed journals and high-throughput screening campaigns.

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